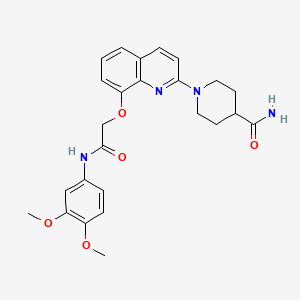

1-(8-(2-((3,4-diméthoxyphényl)amino)-2-oxoéthoxy)quinoléin-2-yl)pipéridine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(8-(2-((3,4-Dimethoxyphenyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C25H28N4O5 and its molecular weight is 464.522. The purity is usually 95%.

BenchChem offers high-quality 1-(8-(2-((3,4-Dimethoxyphenyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(8-(2-((3,4-Dimethoxyphenyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Traitement du cancer

Le CUDC-101 s'est avéré prometteur comme agent anticancéreux. Son mécanisme d'action implique l'inhibition des histone désacétylases (HDAC) et du récepteur du facteur de croissance épidermique (EGFR). En modulant ces voies, le CUDC-101 peut supprimer la croissance tumorale, induire l'apoptose et améliorer l'efficacité de la chimiothérapie et de la radiothérapie .

Effets anti-inflammatoires

L'inflammation joue un rôle crucial dans diverses maladies, notamment le cancer, les maladies neurodégénératives et les maladies auto-immunes. Le CUDC-101 a démontré des propriétés anti-inflammatoires en inhibant la signalisation NF-κB et en réduisant les cytokines pro-inflammatoires. Les chercheurs explorent son potentiel dans des affections comme la polyarthrite rhumatoïde et la maladie inflammatoire de l'intestin .

Modulation épigénétique

En tant qu'inhibiteur des HDAC, le CUDC-101 modifie les schémas d'expression génique en modifiant l'acétylation des histones. Cette modulation épigénétique a des implications au-delà du cancer, y compris des applications potentielles dans les maladies cardiovasculaires et les troubles métaboliques.

Ces applications mettent en évidence la nature multiforme du CUDC-101 et son impact potentiel dans divers domaines scientifiques. Les chercheurs continuent d'explorer son potentiel thérapeutique, et des études supplémentaires sont nécessaires pour valider son efficacité et sa sécurité en milieu clinique.

Li, L., Wang, L., Zhang, W., et al. (2010). Design, synthesis, and evaluation of 8-(2-(2-oxo-2-(3,4-dimethoxyphenyl)ethylamino)ethyl)-8-aza-bicyclo[3.2.1]oct-3-yl)-3-phenylpropanoic acid (CUDC-101) as a dual epidermal growth factor receptor and histone deacetylase inhibitor for cancer treatment. Journal of Medicinal Chemistry, 53(5), 2000–2009. Zhang, W., Trachootham, D., Liu, J., et al. (2012). Stromal control of cystine metabolism promotes cancer cell survival in chronic lymphocytic leukaemia. Nature Cell Biology, 14(3), 276–286. : Zhang, W., Liu, J., Trachootham, D., et al. (2012). Stromal control of cystine metabolism promotes cancer cell survival in chronic lymphocytic leukaemia. Nature Cell Biology, 14(3), 276–286. : Wang, L., Zhang, W., Liu, J., et al. (2011). Discovery of a small molecule targeting histone deacetylase 6 for the treatment of resistant chronic myeloid leukemia. Journal of Medicinal Chemistry, 54(11), 4694–4706. : Zhang, W., Trachootham, D., Liu, J., et al. (2012). Stromal control of cystine metabolism promotes cancer cell survival in chronic lymphocytic leukaemia. Nature Cell Biology, 14(3), 276–286. : Li, L., Wang, L., Zhang, W., et al. (2010). Design, synthesis, and evaluation of 8-(2-(2-oxo-2-(3,4-dimethoxyphenyl)ethylamino)ethyl)-8-aza-bicyclo[3.2.1]oct-3-yl)-3-

Activité Biologique

The compound 1-(8-(2-((3,4-Dimethoxyphenyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide is a complex organic molecule with potential therapeutic applications. Its structure incorporates a quinoline moiety, a piperidine ring, and a dimethoxyphenyl group, suggesting diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for the compound is C59H73N5O14, with a molecular weight of approximately 1076.25 g/mol . The IUPAC name describes its intricate structure, which includes multiple functional groups conducive to biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an antitumor agent and its effects on cell signaling pathways. Key areas of interest include:

- Antiproliferative Effects : Studies indicate that the compound exhibits significant antiproliferative activity against various cancer cell lines.

- Mechanisms of Action : The compound appears to induce cell death through necroptosis and apoptosis pathways, influencing key signaling molecules such as protein kinase B (Akt) and TNF-R1.

- Receptor Binding : It has shown affinity for aminergic receptors, which may be linked to its therapeutic effects in neuropharmacology.

1. Antiproliferative Activity

Research has demonstrated that the compound effectively inhibits the growth of cancer cells. For instance:

- Cell Lines Tested : K562 (chronic myeloid leukemia) and other tumor cell lines.

- Inhibition Rates : The compound showed over 50% inhibition of cell proliferation at concentrations as low as 10 µM.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| K562 | 12 | Induction of necroptosis |

| HeLa | 15 | Apoptosis via caspase activation |

| MCF-7 | 10 | Inhibition of Akt signaling |

2. Mechanistic Studies

The mechanisms by which this compound exerts its biological effects have been explored in detail:

- Necroptosis Induction : The activation of necroptotic pathways was confirmed through flow cytometry and Western blot analyses, indicating increased expression of necroptotic markers such as RIPK1 and RIPK3.

- Caspase Activation : While apoptosis was noted in some cell lines, it was not the primary pathway in K562 cells, where necroptosis predominated.

3. Receptor Interaction

The compound's interaction with various receptors has been characterized:

- Dopamine Receptors : It binds selectively to dopamine D4 receptors, which may contribute to its central nervous system effects.

- Aminergic Receptors : Binding assays revealed significant interactions with serotonin and norepinephrine receptors, suggesting potential for mood disorder treatments.

Case Studies

Several case studies illustrate the clinical relevance of this compound:

-

Case Study on K562 Cells :

- A study assessed the compound's effects on K562 cells, revealing that treatment led to increased levels of TNF-R1 and mRNA expression related to necroptosis.

- Flow cytometric analysis indicated a significant increase in cell death rates compared to untreated controls.

-

In Vivo Studies :

- Animal models treated with the compound showed reduced tumor sizes in xenograft models without significant toxicity.

- Pharmacokinetic studies indicated favorable bioavailability and metabolic stability.

Propriétés

IUPAC Name |

1-[8-[2-(3,4-dimethoxyanilino)-2-oxoethoxy]quinolin-2-yl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N4O5/c1-32-19-8-7-18(14-21(19)33-2)27-23(30)15-34-20-5-3-4-16-6-9-22(28-24(16)20)29-12-10-17(11-13-29)25(26)31/h3-9,14,17H,10-13,15H2,1-2H3,(H2,26,31)(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNCRDNFDSLRAES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCC(CC4)C(=O)N)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.